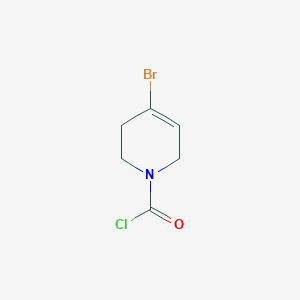

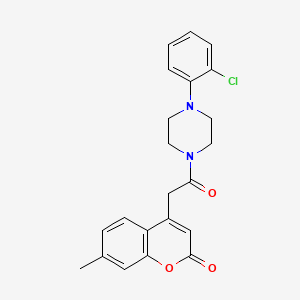

![molecular formula C12H10ClNO3 B2380281 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid CAS No. 89006-94-0](/img/structure/B2380281.png)

2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Vue d'ensemble

Description

The compound “2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid” is a complex organic molecule that contains a chlorophenyl group, a methyl group, an oxazole ring, and an acetic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The chlorophenyl group would add aromaticity to the molecule, and the methyl group would provide some steric bulk .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the acetic acid group in this compound suggests that it would have some degree of acidity . The chlorophenyl group could contribute to the compound’s overall polarity .Applications De Recherche Scientifique

Synthesis and Structural Studies

- Compounds related to 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid have been synthesized and studied using X-ray diffraction, IR, 1H NMR, and 13C NMR techniques, revealing significant insights into their structural properties. The intermolecular hydrogen bonding patterns observed in these compounds contribute to the formation of complex molecular frameworks and rings in their crystalline structures (Şahin et al., 2014).

Anticancer and Antimicrobial Potential

- Some derivatives of this compound, specifically 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and related compounds, have shown promising anticancer activity against a range of cancer cell lines. These compounds also exhibit antibacterial and antifungal properties, which indicates their potential as antimicrobial agents. Molecular docking studies further support their potential in overcoming microbial resistance to drugs (Katariya et al., 2021).

Synthesis of Novel Compounds

- Research has focused on the synthesis of novel compounds derived from this compound, exploring their various biological activities. These studies are crucial in developing new therapeutic agents and understanding the broader applications of such compounds (Bekircan et al., 2015).

Luminescent Properties

- Substituted derivatives of this compound have been studied for their absorption, fluorescence, and fluorescence excitation spectra. These compounds exhibit high fluorescence quantum yields and large Stokes shift values, making them potential candidates for use in metal sensing and as laser dyes (Grummt et al., 2007).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withhistamine H1 receptors and Nuclear receptor coactivator 1 . These targets play crucial roles in mediating allergic reactions and regulating gene expression, respectively.

Mode of Action

It’s known that similar compounds exhibit high specific affinity for histamine h1 receptors , which suggests that this compound may also interact with these receptors to exert its effects. The interaction with these receptors can lead to changes in cellular signaling pathways, resulting in altered physiological responses.

Pharmacokinetics

Similar compounds are known to be metabolized in the body to form other active compounds . These metabolites can have different bioavailability and pharmacokinetic properties, which can influence the overall effect of the compound.

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-7-10(6-11(15)16)14-12(17-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXXCCUAGDYKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2380198.png)

![6-allyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2380200.png)

![trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride](/img/structure/B2380201.png)

![Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid](/img/structure/B2380203.png)

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-methyl-1H-pyrazole](/img/structure/B2380212.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2380214.png)

![N-(2-bromo-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2380216.png)

![N-{[1-(4-fluorobenzyl)piperidin-4-yl]methyl}-3-(3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2380220.png)